Bifunctional Precision: The Chemical Structure, Properties, and Applications of 2-(prop-2-yn-1-yl)morpholine hydrochloride
Bifunctional Precision: The Chemical Structure, Properties, and Applications of 2-(prop-2-yn-1-yl)morpholine hydrochloride
Executive Summary
In modern medicinal chemistry and bioconjugation, the demand for bifunctional building blocks that seamlessly integrate favorable pharmacokinetic properties with robust bioorthogonal reactivity has never been higher. 2-(prop-2-yn-1-yl)morpholine hydrochloride (CAS: 2413898-90-3) represents a highly specialized, dual-purpose scaffold. It combines the privileged morpholine pharmacophore—renowned for improving aqueous solubility and modulating target binding—with a terminal propargyl group, serving as a pristine handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its physicochemical design, map its synthetic pathways, and provide self-validating experimental protocols for its deployment in drug discovery.
Structural Architecture and Physicochemical Profiling
The molecular architecture of 2-(prop-2-yn-1-yl)morpholine hydrochloride is engineered for both stability and reactivity.
-
The Morpholine Core: Morpholine is a ubiquitous pharmacophore. The presence of the oxygen atom inductively lowers the basicity of the adjacent secondary amine (pKa ~8.3) compared to piperidine (pKa ~11.2). This specific pKa ensures the molecule is predominantly, but not entirely, protonated at physiological pH, striking an optimal balance between aqueous solubility and membrane permeability while minimizing off-target hERG toxicity [1].
-
The C2-Propargyl Substitution: Positioning the alkyne (-CH₂-C≡CH) at the 2-position (adjacent to the oxygen) introduces a chiral center. More importantly, it leaves the secondary nitrogen (N4) available for further functionalization or salt formation, while the terminal alkyne remains sterically unhindered for click chemistry.
The Causal Rationale for the Hydrochloride Salt
Why utilize the hydrochloride salt rather than the free base? Free base alkynyl amines are notoriously difficult to store long-term. The basic secondary amine can catalyze the oxidative degradation or polymerization of the terminal alkyne. By protonating the nitrogen to form the hydrochloride salt, the amine’s lone pair is sequestered. This prevents autocatalytic degradation, raises the melting point to yield a manageable, free-flowing crystalline solid (rather than a volatile oil), and prevents the absorption of atmospheric CO₂.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Implication |
| CAS Registry Number | 2413898-90-3 | Unique identifier for the HCl salt form. |
| Molecular Formula | C₇H₁₂ClNO | Accounts for the protonated morpholine and chloride counterion. |
| Molecular Weight | 161.63 g/mol | Low molecular weight ensures high atom economy in linker synthesis. |
| Base Molecular Weight | 125.17 g/mol | MW of the active free-base component. |
| LogP (Estimated) | ~0.5 to 1.0 | Highly hydrophilic; ideal for PROTAC linkers to maintain solubility. |
| Physical State | Crystalline Solid | HCl salt formation ensures handling stability and precise weighing. |
Synthetic Methodology: A Causality-Driven Approach
The synthesis of 2-(prop-2-yn-1-yl)morpholine hydrochloride requires orthogonal protection strategies to ensure the alkyne is installed without cross-reacting with the morpholine nitrogen. The most robust pathway begins with N-Boc-2-(hydroxymethyl)morpholine.
-
Activation (Tosylation): The primary alcohol is converted into a superior leaving group (tosylate) to facilitate nucleophilic attack.
-
Homologation (Alkynylation): A lithium acetylide ethylenediamine (EDA) complex is used to displace the tosylate. The EDA complex stabilizes the lithium acetylide, preventing the formation of unwanted allene byproducts.
-
Deprotection and Salt Formation: The addition of 4M HCl in dioxane serves a dual purpose: it cleaves the tert-butyloxycarbonyl (Boc) protecting group and simultaneously precipitates the product as the stable hydrochloride salt.
Synthetic workflow for 2-(prop-2-yn-1-yl)morpholine hydrochloride via tosylate intermediate.
Protocol 1: Self-Validating Deprotection Step
-
Procedure: Dissolve N-Boc-2-(prop-2-yn-1-yl)morpholine (1.0 eq) in anhydrous 1,4-dioxane. Slowly add 4M HCl in dioxane (5.0 eq) at 0 °C. Warm to room temperature and stir for 2 hours.
-
Self-Validating Mechanism: The addition of the acid will immediately trigger the evolution of CO₂ gas (effervescence) and isobutylene. This bubbling serves as a kinetic, visual indicator of the reaction's progress. The absolute cessation of gas evolution, coupled with the precipitation of a white solid, visually validates that the deprotection is complete and the hydrochloride salt has successfully formed.
Applications in Drug Discovery: The CuAAC Paradigm
The primary application of 2-(prop-2-yn-1-yl)morpholine hydrochloride is its utilization in [2]. This bioorthogonal reaction allows researchers to conjugate the morpholine pharmacophore to complex biological targets, PROTAC linkers, or fluorescent tags with near-perfect regioselectivity (yielding exclusively the 1,4-disubstituted 1,2,3-triazole).
The mechanism relies on the in-situ generation of Cu(I), which coordinates to the terminal alkyne, drastically lowering the pKa of the terminal proton. This facilitates the formation of a copper-acetylide complex, which then undergoes a stepwise cycloaddition with an organic azide [3].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) utilizing the morpholine alkyne.
Protocol 2: Self-Validating CuAAC Bioconjugation
To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints.
-
Preparation: In a 20 mL scintillation vial, dissolve the Azide-functionalized target (1.0 eq) and 2-(prop-2-yn-1-yl)morpholine hydrochloride (1.2 eq) in a 1:1 mixture of tert-butanol and water (0.1 M concentration). Note: The basicity of the morpholine may require the addition of 1.2 eq of DIPEA to neutralize the HCl salt and free the alkyne for copper coordination.
-
Catalyst Introduction: Add CuSO₄·5H₂O (0.05 eq) as a 0.1 M aqueous solution. The reaction mixture will turn a distinct light blue , indicating the presence of Cu(II).
-
Reduction (The Validation Step): Add sodium ascorbate (0.25 eq) as a freshly prepared 0.5 M aqueous solution.
-
Self-Validation Checkpoint: Upon addition of the ascorbate, the solution must immediately transition from blue to colorless or pale yellow . This color shift is the definitive visual proof that Cu(II) has been successfully reduced to the catalytically active Cu(I) species. If the solution remains blue or turns green, the ascorbate has oxidized prematurely, and the catalytic cycle will fail.
-
-
Reaction: Stir vigorously at room temperature for 2–4 hours.
-
Quenching: Add an excess of EDTA (0.1 M aqueous) to chelate the copper. The solution will turn deep blue as the Cu-EDTA complex forms, validating successful catalyst sequestration and preventing downstream oxidative degradation of the product. Extract the triazole product with ethyl acetate.
References
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) . ResearchGate / Medicinal Chemistry Literature. URL:[Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides . National Center for Biotechnology Information (NCBI) - PMC. URL:[Link]
-
Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Organic Chemistry Portal. URL:[Link]
